molecular formula C19H15NO2 B2944738 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-67-7

13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B2944738
CAS No.: 74493-67-7
M. Wt: 289.334
InChI Key: UNVNRAVERNELKZ-UHFFFAOYSA-N
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Description

13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione: is a complex organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound features a methyl group at the 13th position and a dihydro structure at the 10,11 positions, along with an epipyrroloanthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multiple steps, starting with the base anthracene structure. One common method includes the Diels-Alder reaction, where anthracene is reacted with maleic anhydride to form the initial adduct. Subsequent steps may involve hydrogenation to introduce the dihydro structure and further functionalization to add the methyl group and complete the epipyrroloanthracene framework.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methyl group to a carboxylic acid.

  • Reduction: : Reducing the double bonds in the dihydro structure.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: : Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂).

Major Products Formed

  • Oxidation: : 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione-13-carboxylic acid.

  • Reduction: : this compound with reduced double bonds.

  • Substitution: : Various halogenated derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the interaction with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in materials science for developing advanced materials.

Mechanism of Action

The mechanism by which 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione: can be compared to other anthracene derivatives such as 9,10-anthracenedione and 9,10-dihydro-9,10-anthracenedione . While these compounds share a similar anthracene core, the presence of the methyl group and the specific dihydro structure in This compound gives it unique chemical and physical properties.

List of Similar Compounds

  • 9,10-anthracenedione

  • 9,10-dihydro-9,10-anthracenedione

  • 9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione

  • 13-methyl-9,10-anthracenedione

Properties

IUPAC Name

17-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-20-18(21)16-14-10-6-2-3-7-11(10)15(17(16)19(20)22)13-9-5-4-8-12(13)14/h2-9,14-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNRAVERNELKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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